2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide
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Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring substituted with dimethyl groups and an acetamide moiety attached to a phenyl ring.
Mechanism of Action
Target of Action
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide” belongs to the class of indole derivatives. Indole derivatives are known to interact with various biological targets including enzymes, receptors, and ion channels, due to their versatile chemical structure .
Mode of Action
Indole derivatives often exert their effects by binding to their target proteins and modulating their activities .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to say which biochemical pathways it might affect. Indole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and indole derivatives can have varied ADME properties .
Result of Action
The effects would depend on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-9-11-16(12-10-15)22-21(25)20(24)19-14(3)23(4)18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYYOQIVKFEOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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